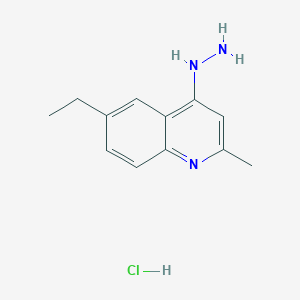
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes ethylation and methylation reactions to introduce the ethyl and methyl groups at the 6 and 2 positions, respectively. The hydrazino group is then introduced at the 4 position through a hydrazination reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Analyse Des Réactions Chimiques
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Applications De Recherche Scientifique
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research, particularly in:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
6-Ethyl-4-hydrazino-2-methylquinoline: Similar structure but without the hydrochloride salt.
4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride: Similar structure with a methoxy group instead of an ethyl group.
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride: Similar structure with an ethoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
1171434-97-1 |
|---|---|
Formule moléculaire |
C12H16ClN3 |
Poids moléculaire |
237.73 g/mol |
Nom IUPAC |
(6-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Clé InChI |
ABGVNZWJYMIAFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


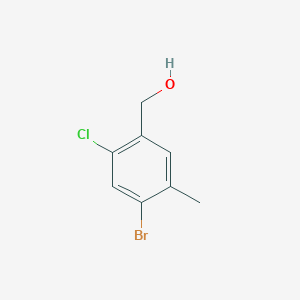
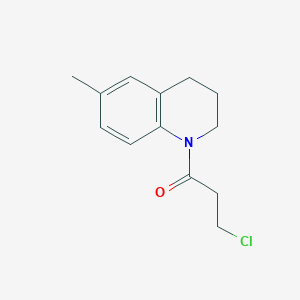
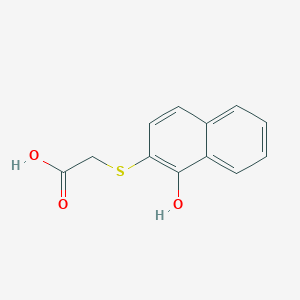


![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

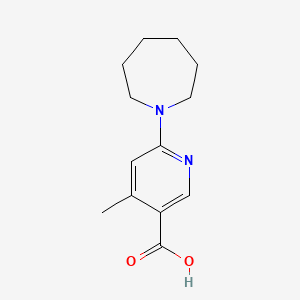
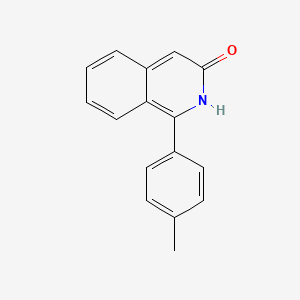
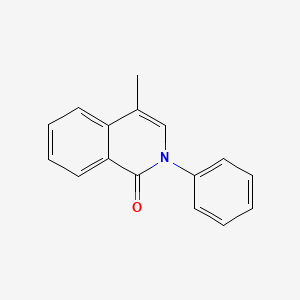



![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
